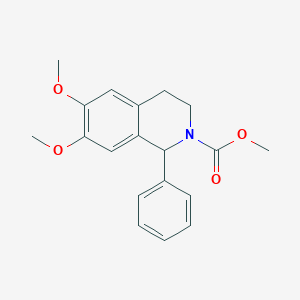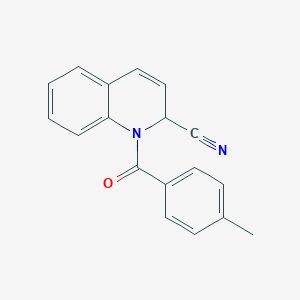
2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol are two chemical compounds that have been extensively studied for their potential applications in scientific research. Both compounds have unique properties that make them useful in various fields of study.
作用機序
The mechanism of action of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol varies depending on the specific application. In general, these compounds function by interacting with specific molecules or receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol have been shown to have various biochemical and physiological effects. These include anti-inflammatory, analgesic, and antitumor properties, as well as effects on glucose metabolism and insulin secretion.
実験室実験の利点と制限
The use of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol in lab experiments has several advantages, including their unique properties and ability to interact with specific molecules or receptors. However, there are also limitations, including the potential for toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for the study of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol. These include further studies on their mechanisms of action, as well as their potential applications in drug development, disease treatment, and imaging techniques.
In conclusion, 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol are two chemical compounds that have unique properties and potential applications in scientific research. While further studies are needed to fully understand their mechanisms of action and potential applications, these compounds offer exciting possibilities for future research.
合成法
The synthesis of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol involves several steps. The synthesis of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate can be achieved through the reaction of 2,4,6-triiodobenzoic acid with 2-hydroxypentanoic acid, followed by acetylation of the resulting product. The synthesis of (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol can be achieved through the reduction of D-ribose with sodium borohydride, followed by the addition of methylamine and subsequent purification.
科学的研究の応用
2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol have been extensively studied in scientific research due to their unique properties. These compounds have been used in various fields of study, including biochemistry, pharmacology, and medicine.
特性
CAS番号 |
19080-46-7 |
|---|---|
分子式 |
C23H34I3N3O11 |
分子量 |
909.2 g/mol |
IUPAC名 |
2-hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C16H17I3N2O6.C7H17NO5/c1-4-5-8(24)15(25)27-16(26)9-10(17)13(20-6(2)22)12(19)14(11(9)18)21-7(3)23;1-8-2-4(10)6(12)7(13)5(11)3-9/h8,24H,4-5H2,1-3H3,(H,20,22)(H,21,23);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChIキー |
LXDCYHUKIVTYIC-WZTVWXICSA-N |
異性体SMILES |
CCCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
正規SMILES |
CCCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
同義語 |
2-hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5 S)-6-methylaminohexane-1,2,3,4,5-pentol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)



![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)
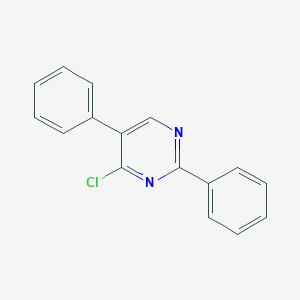
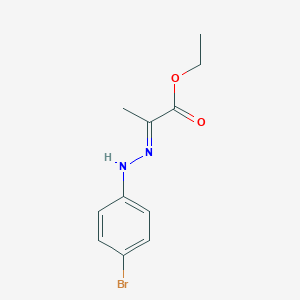

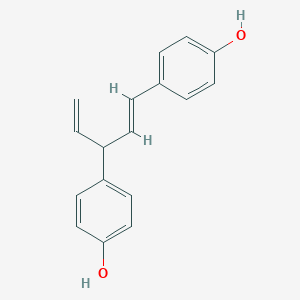
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

